molecular formula C31H28MoN2OP- B14729158 Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium

Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium

Cat. No.: B14729158
M. Wt: 571.5 g/mol
InChI Key: AQQYRGRSMUQQBA-UHFFFAOYSA-O
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Description

Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium: is a complex organometallic compound with the molecular formula C31H24MoN2OP . This compound is notable for its unique structure, which includes a molybdenum center coordinated to various ligands, including carbon monoxide, cyclopenta-1,3-diene, (4-methylphenyl)iminoazanide, and triphenylphosphanium.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium typically involves the reaction of molybdenum pentachloride with cyclopenta-1,3-diene in the presence of a reducing agent such as sodium amalgamThe final step involves the addition of triphenylphosphanium to the reaction mixture .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligand exchange reagents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield molybdenum(VI) complexes, while reduction may produce molybdenum(II) species .

Scientific Research Applications

Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium: has several scientific research applications, including:

    Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.

    Material Science: It is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.

    Biological Studies:

Mechanism of Action

The mechanism by which carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium exerts its effects involves the coordination of its ligands to the molybdenum center. This coordination influences the electronic properties of the molybdenum, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other molybdenum complexes with different ligand sets, such as:

Uniqueness

What sets carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium apart is its unique combination of ligands, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and material science research .

Properties

Molecular Formula

C31H28MoN2OP-

Molecular Weight

571.5 g/mol

IUPAC Name

carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium

InChI

InChI=1S/C18H15P.C7H7N2.C5H5.CO.Mo/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-2-4-7(9-8)5-3-6;1-2-4-5-3-1;1-2;/h1-15H;2-5H,1H3;1-5H;;/q;2*-1;;/p+1

InChI Key

AQQYRGRSMUQQBA-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=C(C=C1)N=[N-].[C-]#[O+].[CH-]1C=CC=C1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Mo]

Origin of Product

United States

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